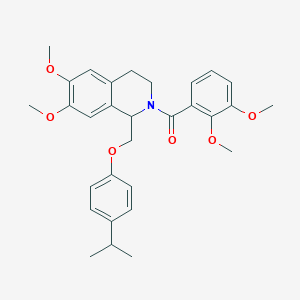![molecular formula C18H13F5N2O2 B3002663 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide CAS No. 1334371-02-6](/img/structure/B3002663.png)
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a synthetic organic compound that features both difluorobenzoyl and trifluoromethylphenyl groups. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the difluorobenzoyl and trifluoromethylphenyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are often used to introduce the difluorobenzoyl group onto the azetidine ring.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, are employed to attach the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorobenzoyl)-N-phenylazetidine-3-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3,4-difluorobenzoyl)-N-[2-(methyl)phenyl]azetidine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is unique due to the presence of both difluorobenzoyl and trifluoromethylphenyl groups. This combination imparts specific properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2/c19-13-6-5-10(7-14(13)20)17(27)25-8-11(9-25)16(26)24-15-4-2-1-3-12(15)18(21,22)23/h1-7,11H,8-9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKEQLQEPAAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)


![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)


![11-(4-methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B3002599.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
